![molecular formula C20H17NO4 B14308299 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 112347-72-5](/img/structure/B14308299.png)
1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group that is further substituted with methoxy groups and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The reaction may proceed through a series of steps including the formation of an intermediate Schiff base, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or pyrrole rings.
Scientific Research Applications
1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,5-Dimethoxyphenyl]-1H-pyrrole-2,5-dione
- 1-[4-(2-Phenylethenyl)phenyl]-1H-pyrrole-2,5-dione
- 1-[2,5-Dimethoxy-4-methylphenyl]-1H-pyrrole-2,5-dione
Uniqueness
1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of both methoxy and phenylethenyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112347-72-5 |
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Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[2,5-dimethoxy-4-(2-phenylethenyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H17NO4/c1-24-17-13-16(21-19(22)10-11-20(21)23)18(25-2)12-15(17)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
ZYQFIEGLNAOTAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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